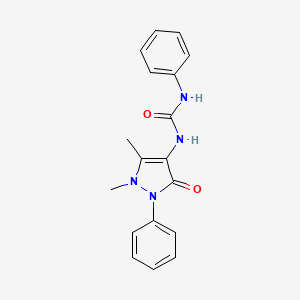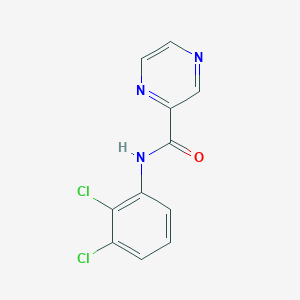
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide, commonly known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog that has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in scientific research.
Mecanismo De Acción
EF24 exerts its biological effects by modulating various signaling pathways. The compound has been found to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. EF24 has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Additionally, EF24 has been found to reduce oxidative stress by upregulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
EF24 has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. EF24 has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, EF24 has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for lab experiments. The compound is highly stable and can be easily synthesized with high yield and purity. EF24 is also highly soluble in organic solvents, making it easy to dissolve in various experimental conditions. However, EF24 has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, making it difficult to use in cell-based assays. Additionally, EF24 has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of EF24. One potential direction is to investigate the use of EF24 as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to investigate the use of EF24 as a potential anti-cancer agent for various types of cancer. Additionally, future studies could investigate the use of EF24 in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of EF24 to better understand its effectiveness in vivo.
Métodos De Síntesis
EF24 can be synthesized using various methods, including the Suzuki coupling reaction and the Ullmann coupling reaction. The Suzuki coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Ullmann coupling reaction involves the reaction of an aryl halide with a copper catalyst in the presence of an amine ligand. Both methods have been used to synthesize EF24 with high yield and purity.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. EF24 has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, EF24 has been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-2-20-10-18-14-9-11(7-8-15(14)20)19-16(21)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRQRISEJWJLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)
![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)
![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)

![3-[2-(2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5682667.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)